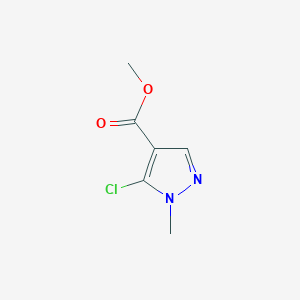

5-氟-2-甲基-1H-吲哚-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

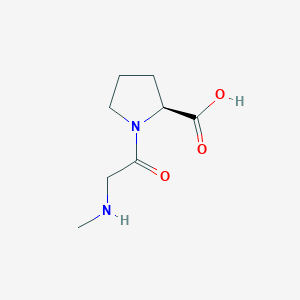

5-Fluoro-2-methyl-1H-indole-3-carboxylic acid is a compound that has been studied for its potential biological applications . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex . This compound is also known to be a reactant for the preparation of various substances, including 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, antitumor agents, and antibacterial agents .

Synthesis Analysis

The synthesis of indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, has been a subject of research due to their potential biological activities . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH resulted in the corresponding tricyclic indole in good yield .

Molecular Structure Analysis

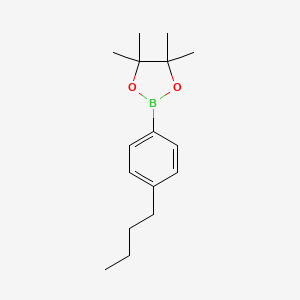

In the molecular structure of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, the carboxyl group is slightly twisted away from the indole-ring plane . In the crystal, carboxyl inversion dimers linked by pairs of O—H⋯O hydrogen bonds generate R22 (8) loops and N—H⋯O hydrogen bonds connect the dimers into (10overline {1}) sheets .

Chemical Reactions Analysis

Indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, have been found to exhibit various biologically vital properties . They have been used as reactants for the preparation of various substances, including 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, antitumor agents, and antibacterial agents .

科学研究应用

有机合成和药物化学应用

- 吲哚合成: 吲哚及其衍生物是有机化学和药物发现中至关重要的支架,因为它们存在于广泛的生物活性分子中。Taber和Tirunahari(2011)的评论强调了吲哚合成的各种策略,这对于构建复杂分子至关重要,包括与“5-氟-2-甲基-1H-吲哚-3-羧酸” (Taber & Tirunahari, 2011) 相关的分子。

癌症治疗和氟化合物

- 氟代嘧啶在癌症治疗中的应用: 氟代嘧啶,如5-氟尿嘧啶(5-FU),在癌症化疗中发挥重要作用。Gmeiner(2020)的评论讨论了氟化学的进展,增强了氟代嘧啶在治疗癌症中的疗效,暗示了与更广泛的氟代吲哚类化合物及其在个性化医学中潜在应用的联系 (Gmeiner, 2020)。

环境和安全方面

- 氟化合物的微生物降解: 了解氟化合物的环境命运,包括结构与“5-氟-2-甲基-1H-吲哚-3-羧酸”相关的化合物,至关重要。Liu和Mejia Avendaño(2013)的评论涵盖了多氟烷基化学品的微生物降解,揭示了这些化合物的环境持久性和降解途径,这对评估它们的环境影响和安全性至关重要 (Liu & Mejia Avendaño, 2013)。

安全和危害

未来方向

Research on indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, has shown that these compounds have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

属性

IUPAC Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYHXNJUDRPLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543191 |

Source

|

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid | |

CAS RN |

98621-77-3 |

Source

|

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)